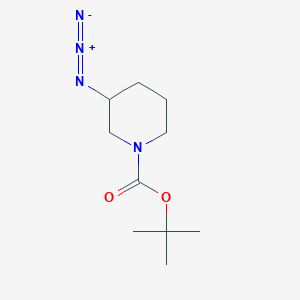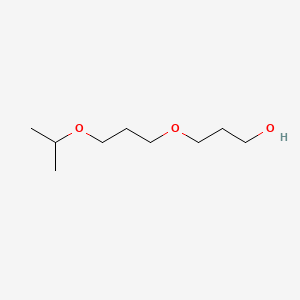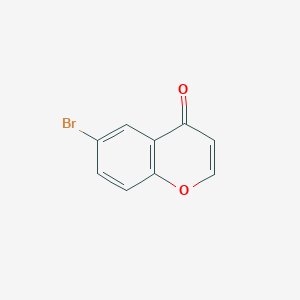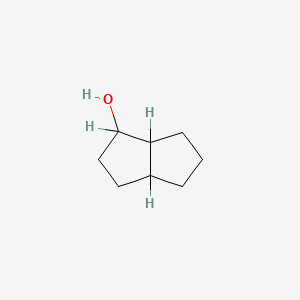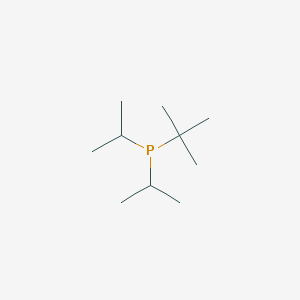
2-(4-Hidroxi-3-nitrofenil)acetato de metilo
Descripción general
Descripción
“Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” belongs to the class of organic compounds known as nitrophenols . These compounds contain a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . It is a metabolite of Nitrotyrosine and is excreted in the urine .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” is a solid compound . It has a molecular weight of 211.17 . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Portador de Hapteno para Investigación Inmunológica
El 2-(4-Hidroxi-3-nitrofenil)acetato de metilo puede ser utilizado como un portador de hapteno en la investigación inmunológica. Los haptenos son moléculas pequeñas que, cuando se combinan con una proteína portadora, pueden provocar una respuesta inmunitaria. Este compuesto, debido a sus propiedades estructurales, puede ser fácilmente conjugado con haptenos para estimular la activación de las células B y la producción de anticuerpos específicos .
Mejora de la Actividad de Nucleación de Hielo
Este compuesto ha demostrado mejorar la actividad de nucleación de hielo de la bacteria Xanthomonas campestris. Esta aplicación es particularmente relevante en el campo de la criobiología, donde el control de la formación de hielo es crucial .
Síntesis de Derivados
El this compound puede ser utilizado en la síntesis de varios derivados debido a sus grupos funcionales aldehídos reactivos. Estos derivados pueden tener múltiples aplicaciones en diferentes campos de la química y la bioquímica .
Modelado y Simulación Molecular
Los datos estructurales del this compound pueden ser utilizados en programas de modelado y simulación molecular. Estas simulaciones pueden ayudar a comprender las interacciones del compuesto a nivel molecular, lo que es útil en el diseño de fármacos y la ciencia de materiales .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61873-93-6 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

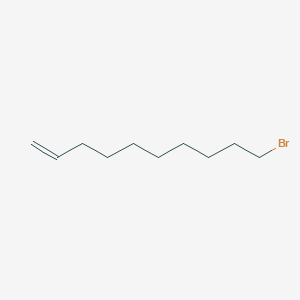


![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)


